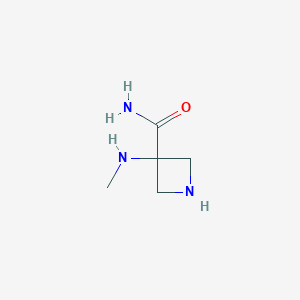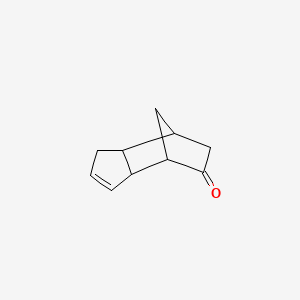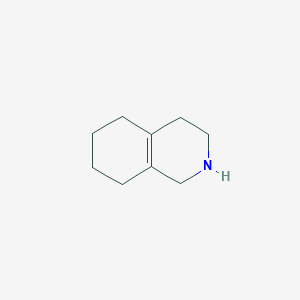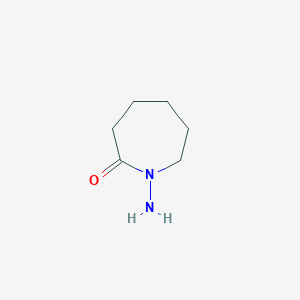![molecular formula C8H9N3 B11923622 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)
2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine involves the cyclization of appropriate precursors. For instance, a one-pot, three-component reaction involving 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil or 1,3-dimethyl-6-aminouracil in the presence of L-proline as an organocatalyst under reflux conditions can yield pyrrolo[3,2-d]pyrimidine derivatives . Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient approach for preparing pyrrolo[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyclopentylamine, diisopropylethylamine (DIPEA), and ethyl acetate . Reaction conditions may vary depending on the desired product, but typical conditions include room temperature reactions and the use of organic solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated or alkylated products.
Scientific Research Applications
2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent.
Pharmaceutical Research: The compound is explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a DNA or RNA alkylator, leading to DNA damage and inhibition of cell proliferation . Additionally, it can inhibit key enzymes such as purine nucleoside phosphorylase (PNP) and dihydrofolate reductase (DHFR), which are involved in nucleotide metabolism and cell growth .
Comparison with Similar Compounds
2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: This compound has similar biological activities but differs in its substitution pattern and specific applications.
Pyrido[2,3-d]pyrimidine: Another related compound with distinct pharmacological properties and uses in medicinal chemistry.
Thieno[3,2-d]pyrimidine: This compound is known for its kinase inhibitory activity and is used in cancer research.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-5-3-7-8(10-5)4-9-6(2)11-7/h3-4,10H,1-2H3 |
InChI Key |
MFYXPMUHZGGYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC=C2N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)

![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)

![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)

![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)

